N-cyclopropyl-4-sulfanylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-sulfanylbenzamide is an organic compound that features a cyclopropyl group attached to a benzamide structure with a sulfanyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to form carbon-carbon bonds between cyclopropylboronic acid and a halogenated benzamide . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide.
Industrial Production Methods
Industrial production of N-cyclopropyl-4-sulfanylbenzamide may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-sulfanylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form corresponding amines or alcohols.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-cyclopropyl-4-sulfanylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-sulfanylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. Additionally, the cyclopropyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-sulfamoylbenzamide: Similar structure but with a sulfamoyl group instead of a sulfanyl group.
N-cyclopropyl-4-methylbenzamide: Similar structure but with a methyl group instead of a sulfanyl group.
N-cyclopropyl-4-nitrobenzamide: Similar structure but with a nitro group instead of a sulfanyl group.
Uniqueness
N-cyclopropyl-4-sulfanylbenzamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfanyl group can participate in redox reactions and form covalent bonds with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
1692013-94-7 |
---|---|
Molecular Formula |
C10H11NOS |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
N-cyclopropyl-4-sulfanylbenzamide |
InChI |
InChI=1S/C10H11NOS/c12-10(11-8-3-4-8)7-1-5-9(13)6-2-7/h1-2,5-6,8,13H,3-4H2,(H,11,12) |
InChI Key |
XXEUCHKSXARXHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.